Hexa-O-acetyl-lactal (3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol) is a peracetylated derivative of lactal, a disaccharide composed of galactose and glucose units. [, , , , ] It serves as a versatile building block in carbohydrate chemistry for synthesizing complex oligosaccharides and glycoconjugates. [, , , , ]
Hexa-O-acetyl-lactal undergoes various chemical reactions, making it a versatile synthon in carbohydrate chemistry. [, , , , , , , , , ]
The conformation of hexa-O-acetyl-lactal plays a crucial role in its reactivity and function. Research has shown that the glucal ring of hexa-O-acetyl-lactal can exist in an equilibrium between different forms, which influences its behavior in various environments3. This flexibility in conformation may be key to its interaction with other molecules and its potential as a catalyst or stabilizing agent in chemical reactions. For instance, in the context of ring-opening polymerization, a related guanidinium acetate compound has been used to catalyze the polymerization of lactides, suggesting that hexa-O-acetyl-lactal could also exhibit catalytic properties under certain conditions2.
Hexa-O-acetyl-lactal's related compounds, such as hexanal and hexyl acetate, have demonstrated significant antimicrobial effects against pathogens like E. coli, S. enteritidis, and L. monocytogenes. These compounds, when added to the packaging atmosphere of fresh-sliced apples, extended shelf life and improved hygienic safety, indicating that hexa-O-acetyl-lactal derivatives could be used as preservatives in minimally processed foods1.
In polymer science, hexa-O-acetyl-lactal's structural analogs have been utilized in the living ring-opening polymerization of lactides. The guanidinium acetate catalyst produced polylactides with moderate molecular weights and narrow molecular weight distributions, which are desirable properties for creating high-quality plastics. This suggests that hexa-O-acetyl-lactal could potentially serve as a catalyst or stabilizer in the synthesis of biodegradable polymers2.
The stability and reactivity of hexa-O-acetyl-lactal are also relevant in the biomedical field. For example, the enzyme β-d-N-acetyl-hexosaminidase, which shares a similar nomenclature, has been immobilized on polylactic acid films, enhancing its stability and thermal resistance. This enzyme is crucial for the treatment of Tay-Sachs and Sandhoff diseases. The improved stability of the enzyme in its immobilized form opens up possibilities for long-lasting biomedical devices and treatments, hinting at the potential for hexa-O-acetyl-lactal to be used in similar biomedical applications4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: